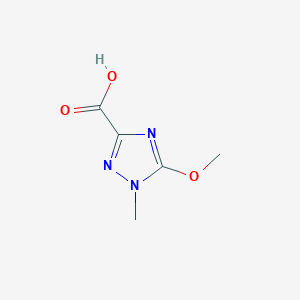![molecular formula C8H7N3O2 B1413704 2-Methyl-7-nitroimidazo[1,2-a]pyridine CAS No. 2173116-47-5](/img/structure/B1413704.png)
2-Methyl-7-nitroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
“2-Methyl-7-nitroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C8H7N3O2 . It is part of a class of compounds known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.16 . The structure of this compound can be viewed using computational methods .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines exhibit significant activity in various chemical reactions. For instance, they have been used in the inhibition of aluminium corrosion . Moreover, they have shown antibacterial properties against Escherichia coli at certain concentrations .
Applications De Recherche Scientifique
Heterocyclic Chemistry Studies
Studies in heterocyclic chemistry have focused on the synthesis of various derivatives of imidazo[1,2-a]pyridine. For example, Clark and Ramsden (1971) synthesized a range of 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines, which are closely related to the 2-methyl-7-nitroimidazo[1,2-a]pyridine structure (Clark & Ramsden, 1971).
Structural and Electronic Properties
The crystal structures and charge distributions of 2-phenyl-imidazo[1,2-a]pyridine and related salts were examined by Tafeenko et al. (1996), providing insights into the structural and electronic properties of these compounds, which are relevant to the compound of interest (Tafeenko et al., 1996).
Synthesis of Fused Triazines
Zamora et al. (2004) explored the use of the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, a type of planar, angular tri-heterocycle with potential biological activity. This research highlights the role of imidazo[1,2-a]pyridine derivatives in synthesizing biologically active compounds (Zamora et al., 2004).
Development of Novel Organic Compounds
Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This research is significant for the development of novel organic compounds with diverse applications (Bazin et al., 2013).
Synthesis of Pyridinoimidazo and Pyrroloimidazo Cores
Andaloussi et al. (2007) reported on the synthesis of pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores, starting from 2-amino-4-methyl-5-nitropyridine. This research contributes to the synthesis of complex heterocyclic compounds that might have various applications in pharmaceuticals and materials science (Andaloussi et al., 2007).
Iron-Catalyzed Synthesis
Monir et al. (2014) demonstrated a unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. This method represents the first synthesis of 2-nitroimidazo[1,2-a]pyridines and highlights the potential for metal-catalyzed reactions in synthesizing imidazo[1,2-a]pyridine derivatives (Monir et al., 2014).
Biodegradation Studies
Cai et al. (2015) explored the microbial degradation mechanism of a novel insecticide containing an imidazo[1,2-a]pyridine derivative, offering insights into the environmental fate and biodegradation pathways of such compounds (Cai et al., 2015).
Orientations Futures
Future research on “2-Methyl-7-nitroimidazo[1,2-a]pyridine” and related compounds could focus on improving their aqueous solubility and in vitro pharmacokinetic properties . Additionally, further studies could explore their potential applications in medicinal chemistry, given their wide range of biological activities .
Mécanisme D'action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to undergo direct functionalization through radical reactions . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are involved in various biochemical pathways, but the exact pathways affected by this specific compound need further investigation.
Pharmacokinetics
Its molecular weight is 177.16 , which suggests that it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed
Result of Action
As a member of the imidazo[1,2-a]pyridines class, it may have various effects depending on its specific targets and mode of action
Analyse Biochimique
Biochemical Properties
2-Methyl-7-nitroimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing mutagenic effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK and NF-κB pathways . These pathways play critical roles in regulating cell proliferation, apoptosis, and inflammation. Additionally, this compound can modulate the expression of genes involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with normal cellular functions . It can also inhibit or activate specific enzymes, such as cytochrome P450, by binding to their active sites . These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cells, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . It is crucial to carefully control the dosage to avoid potential toxicity in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the reduction of the nitro group to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential mutagenic effects . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins . Alternatively, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is an important factor in determining its biological effects .
Propriétés
IUPAC Name |
2-methyl-7-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHKEVHNMCRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)



![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)



![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)


